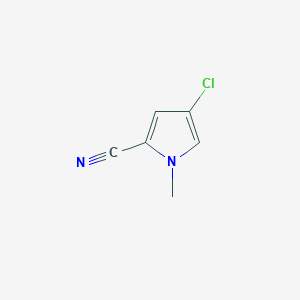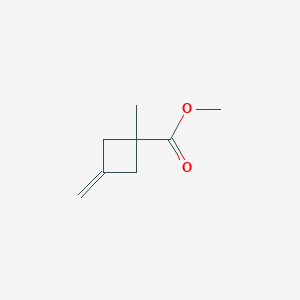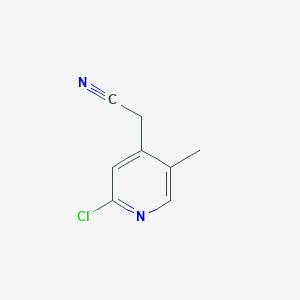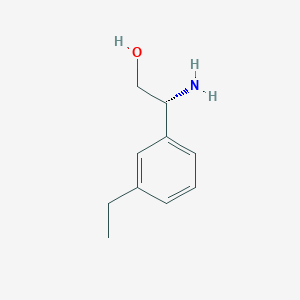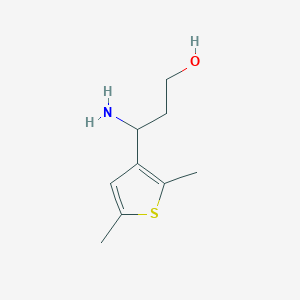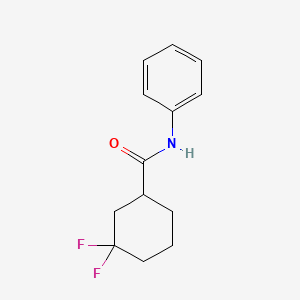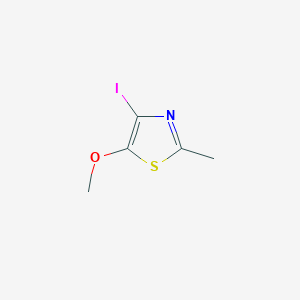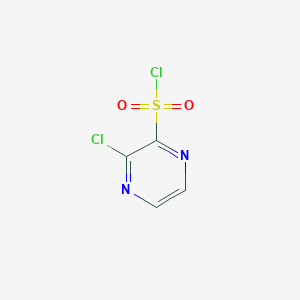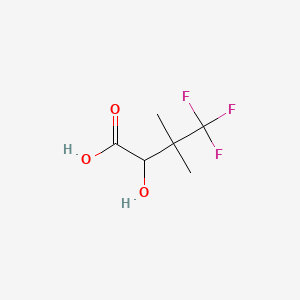
4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid is a fluorinated organic compound with the molecular formula C6H9F3O3 This compound is characterized by the presence of three fluorine atoms, a hydroxyl group, and a branched butanoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid typically involves the fluorination of precursor compounds. One common method is the reaction of 2-methylbutanoic acid with hydrogen fluoride under controlled conditions to introduce the trifluoromethyl group . The reaction conditions often require low temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of hydrogen fluoride. The production process is designed to ensure safety and efficiency, with strict control over reaction parameters to minimize by-products and maximize yield .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions[][3].
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols[3][3].
Scientific Research Applications
4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxyl group can form hydrogen bonds, facilitating interactions with active sites and influencing enzyme activity . These interactions can modulate biochemical pathways and affect cellular processes.
Comparison with Similar Compounds
4,4,4-Trifluoro-3,3-dimethylbutanoic acid: Similar in structure but lacks the hydroxyl group, affecting its reactivity and applications.
2-Butanone, 4,4,4-trifluoro-3-hydroxy-3-methyl-: A ketone derivative with different chemical properties and reactivity.
2-(Ethoxycarbonyl)-4,4,4-trifluoro-3,3-dimethylbutanoic acid: Contains an ethoxycarbonyl group, leading to different applications and reactivity.
Uniqueness: 4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H9F3O3 |
|---|---|
Molecular Weight |
186.13 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C6H9F3O3/c1-5(2,6(7,8)9)3(10)4(11)12/h3,10H,1-2H3,(H,11,12) |
InChI Key |
PCSDXTGUQPNRRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(=O)O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


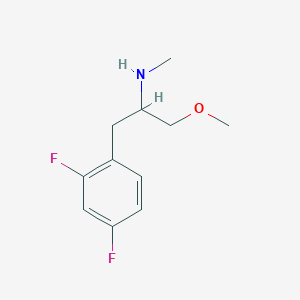
amino}methyl)azetidine-1-carboxylate](/img/structure/B13559053.png)
![Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate](/img/structure/B13559056.png)

